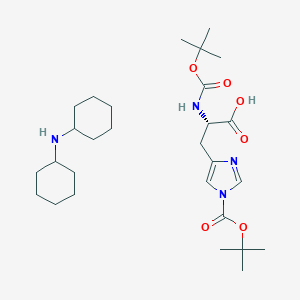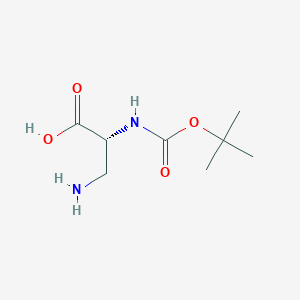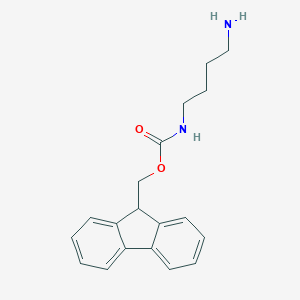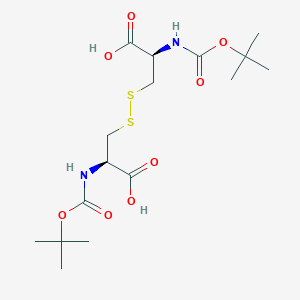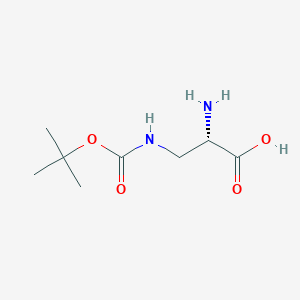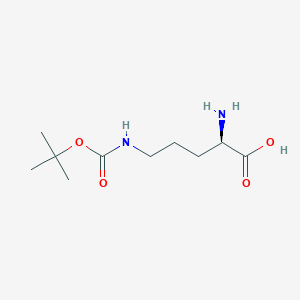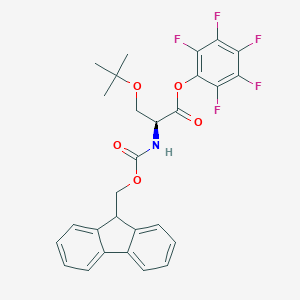
Fmoc-Ser(tBu)-OPfp
Übersicht
Beschreibung
“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis
The molecular formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 g/mol .Chemical Reactions Analysis
“Fmoc-Ser(tBu)-OH” is the standard reagent for coupling serine into peptide sequences . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .Physical And Chemical Properties Analysis
“Fmoc-Ser(tBu)-OH” is a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .Wissenschaftliche Forschungsanwendungen
Field Peptide Synthesis
“Fmoc-Ser(tBu)-OPfp” is used in the field of peptide synthesis .
Application Summary
“Fmoc-Ser(tBu)-OPfp” is a standard reagent for coupling serine into peptide sequences . It’s used in the Fmoc/tBu solid-phase peptide synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings .
Methods of Application
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
Results or Outcomes
The use of “Fmoc-Ser(tBu)-OPfp” in peptide synthesis has been successful, with peptides gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .
Field Antibiotic Synthesis
“Fmoc-Ser(tBu)-OPfp” is used in the synthesis of antibiotics .
Application Summary
One example is the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms.
Methods of Application
The synthesis of daptomycin involves a chemoselective serine ligation. This process involves the use of “Fmoc-Ser(tBu)-OPfp” as a reagent for coupling serine into the peptide sequence .
Results or Outcomes
The use of “Fmoc-Ser(tBu)-OPfp” in the synthesis of daptomycin has been successful . The synthesized daptomycin can be used as an effective antibiotic against Gram-positive organisms.
Here’s another application of “Fmoc-Ser(tBu)-OPfp”:
1. Field: Preparation of T-Helper Cell Peptides “Fmoc-Ser(tBu)-OPfp” is used in the preparation of T-helper cell peptides .
Application Summary
T-helper cell peptides are crucial for the immune response. They help in the activation and proliferation of T cells, which are a type of white blood cell that plays a central role in cell-mediated immunity .
Methods of Application
The preparation of T-helper cell peptides involves repetitive pentafluorophenyl ester-mediated fragment condensation . “Fmoc-Ser(tBu)-OPfp” is used as a reagent in this process .
Results or Outcomes
The use of “Fmoc-Ser(tBu)-OPfp” in the preparation of T-helper cell peptides has been successful . The prepared peptides can be used in immunological research and in the development of vaccines .
Safety And Hazards
The safety data sheet for “Fmoc-Ser(tBu)-OH” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .
Zukünftige Richtungen
Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJYVMLNKRFHE-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457823 | |
| Record name | Fmoc-Ser(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-OPfp | |
CAS RN |
105751-13-1 | |
| Record name | Fmoc-Ser(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



